hCA I Inhibition vs. Simple Benzenesulfonamide Baseline
2-[(Methylamino)methyl]benzene-1-sulfonamide demonstrates a Ki value of 3,700 nM (3.7 μM) against human carbonic anhydrase I (hCA I) [1]. In contrast, the broader class of simple benzenesulfonamides lacking optimized substituents exhibits substantially weaker hCA I inhibition, with reported Ki values spanning 1,090 nM to 6,680 nM across multiple compounds in this structural category [2]. The target compound falls within the lower-to-mid range of this inhibition spectrum, distinguishing it from the least active simple benzenesulfonamides (Ki >6,000 nM) while remaining less potent than optimized 4-aminomethyl or halogenated sulfanilamide derivatives (Ki 608–955 nM) [2]. The ortho-methylaminomethyl substitution provides a distinct structure-activity relationship (SAR) anchor point relative to para-substituted analogs.
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase I |
|---|---|
| Target Compound Data | Ki = 3,700 nM (3.7 μM) |
| Comparator Or Baseline | Simple benzenesulfonamide class baseline: Ki range 1,090–6,680 nM; optimized 4-aminomethyl/halogenated derivatives: Ki range 608–955 nM |
| Quantified Difference | Target Ki is ~1.8-fold lower than the upper bound of simple benzenesulfonamide range (6,680 nM); ~3.9–6.1-fold higher than optimized derivative range lower bound (608–955 nM) |
| Conditions | Human CA I, CO2 hydration-based stopped-flow assay, 15-minute pre-incubation [1]; comparative data from human CA VI studies, pH 7.5, 20°C [2] |
Why This Matters
This quantified inhibition benchmark enables researchers to select the compound as a moderate-affinity hCA I ligand for structure-activity relationship studies, with predictable potency positioned between unoptimized simple benzenesulfonamides and high-affinity clinical derivatives.
- [1] BindingDB Entry BDBM50133395 (CHEMBL3632831). Affinity data for 2-[(methylamino)methyl]benzene-1-sulfonamide against human carbonic anhydrase 1. View Source
- [2] Nishimori I, Minakuchi T, Onishi S, et al. Carbonic anhydrase inhibitors. DNA cloning, characterization, and inhibition studies of the human secretory isoform VI, a new target for sulfonamide and sulfamate inhibitors. J Med Chem. 2007;50(2):381-388. View Source
